molecular formula C9H10O3 B1672421 2-Methoxyphenyl acetate CAS No. 613-70-7

2-Methoxyphenyl acetate

Cat. No. B1672421
CAS RN: 613-70-7
M. Wt: 166.17 g/mol
InChI Key: BHJHPYFAYGAPLS-UHFFFAOYSA-N
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Description

2-Methoxyphenyl acetate, also known as Guaiacyl acetate or Guaiacol acetate, is a benzoate ester and a member of phenols . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is (2-methoxyphenyl) acetate . The InChIKey, a unique identifier for the compound, is BHJHPYFAYGAPLS-UHFFFAOYSA-N . The compound’s structure can be represented by the Canonical SMILES string: CC(=O)OC1=CC=CC=C1OC .


Physical And Chemical Properties Analysis

This compound has a boiling point of 122-124°C at 18 mmHg and a density of 1.129 g/mL at 25°C . Its refractive index is 1.514 (lit.) .

Scientific Research Applications

1. Synthesis and Chemical Research

2-Methoxyphenyl acetate and its derivatives are actively researched in pharmaceutical science. These compounds are explored for their potential in developing new, low-toxic, and highly-efficient medicines with a broad spectrum of biological activity. They are particularly significant for their antimicrobial activity, with the introduction of a methoxyphenyl radical significantly enhancing this property. Their synthesis involves methods like alkylation, etherification, nucleophilic substitution, and various physical-chemical methods such as IR and UV spectrophotometry, NMR, and mass spectrometry (Samelyuk & Kaplaushenko, 2013).

2. Engine Combustion and Emissions

Derivatives of this compound, such as 2-methoxyethyl acetate, have been studied for their impact on engine combustion and emissions. Research indicates that these compounds, when used as diesel additives, can decrease exhaust smoke and alter engine emissions, including reducing smoke, hydrocarbons, and carbon monoxide emissions, although they have minimal effect on nitrogen oxide emissions (Gong Yanfeng et al., 2007).

3. NMR Stereochemical Analysis

In stereochemical analysis, (S)-α-methoxyphenyl and (S)-α-methoxy-2-naphtyl acetic acids, closely related to this compound, have been utilized as NMR chiral shift reagents. These acids aid in the analysis of alkylsulfoxides, with specific solvents enhancing the observed effects in both 1 H- and 13 C-NMR spectra (Gautier et al., 1997).

4. Anion Recognition and Sensing

2-(2-Methoxyphenyl)-1H-imidazo derivatives, related to this compound, have been synthesized for studying anion sensing properties. Fluorescence titration experiments indicate significant anion binding and sensing capabilities, especially for acetate ions, suggesting applications in chemical sensing technologies (Alreja & Kaur, 2016).

5. Protective Groups

in Organic Synthesisthis compound derivatives, such as (2-nitrophenyl)acetyl (NPAc) groups, have been explored as protective groups for hydroxyl functions in organic synthesis. These esters, derived from readily available and inexpensive acids like (2-nitrophenyl)acetic acid, are stable under common carbohydrate transformations. The NPAc group can be selectively removed without affecting other common protecting groups, indicating its utility and orthogonality in synthetic chemistry (Daragics & Fügedi, 2010).

6. Chiral Auxiliary Compounds

Research into chiral auxiliary compounds has included derivatives of this compound. Studies on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a closely related compound, have shown potential as chiral derivatizing agents for amines and alcohols. This indicates the compound's usefulness in stereochemical analysis and its potential application in asymmetric synthesis (Majewska, 2019).

7. Cognitive Effects in Mice

Derivatives of this compound have been studied for their effects on learning and memory in mice. For example, compounds like 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride have shown facilitation in learning and memory, indicating potential for neurological or cognitive research (Jiang Jing-ai, 2006).

8. Drug Stability and Degradation Studies

In pharmaceutical research, stability and degradation studies of drugs involving this compound derivatives are essential. For instance, the force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4 H -1,2,4-triazol-3-yl)thio)acetate helps in understanding the stability of active pharmaceutical ingredients under various conditions and identifying possible structures of degradation products (Varynskyi & Kaplaushenko, 2019).

Mechanism of Action

Target of Action

This compound is a benzoate ester and a member of phenols , and it may interact with various biological targets depending on the context of its use.

Mode of Action

It’s known that this compound may be used in chemical synthesis , suggesting that it can participate in various chemical reactions.

Result of Action

It’s known that this compound has an odor similar to that of guaiacol , suggesting that it might have applications in the fragrance industry.

properties

IUPAC Name

(2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJHPYFAYGAPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862289
Record name Phenol, 2-methoxy-, 1-acetate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
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Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

122.00 to 124.00 °C. @ 18.00 mm Hg
Record name Guaicyl acetate
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Solubility

insoluble to slightly soluble in water, miscible (in ethanol)
Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.127-1.134
Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

613-70-7
Record name Phenol, 2-methoxy-, 1-acetate
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Record name Guaiacyl acetate
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Record name 2-Methoxyphenyl acetate
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Record name Phenol, 2-methoxy-, 1-acetate
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Record name 2-methoxyphenyl acetate
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Record name GUAIACYL ACETATE
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Record name Guaicyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31.5 °C
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, received for publication on Jan. 7, 1954 and published in Annalen der Chemie 587 Band, pages 1 to 15, show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time. They also report a yield of 92% from this reaction stated to be obtained by K. Weichert as reported in Angewandte Chemie 56, 338 (1943), but suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of m-cresyl acetate, p-cresyl acetate, and guaiacol acetate.
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Synthesis routes and methods II

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, Annalen der Chemie, 587, 1 to 15, (1954) show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time, and report a yield of 92% stated to be obtained by K. Weichert as reported in Angewandte Chemie, 56, 338 (1943). However, Dann and Mylius suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of acresol acetate, p-cresol acetate, and guaiacol acetate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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